molecular formula C12H16O B097405 Pentamethylbenzaldehyde CAS No. 17432-38-1

Pentamethylbenzaldehyde

Cat. No.: B097405
CAS No.: 17432-38-1
M. Wt: 176.25 g/mol
InChI Key: RWOZGGOKRKSHKN-UHFFFAOYSA-N
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Description

Pentamethylbenzaldehyde is an organic compound with the chemical formula C12H16O. It is characterized by the presence of five methyl groups attached to a benzene ring, with an aldehyde functional group. This compound is known for its unique structural properties and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethylbenzaldehyde can be synthesized by reacting benzaldehyde with a methyl alkylating agent. The reaction is typically carried out in a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of advanced chemical reactors that ensure precise control over reaction parameters. This helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pentamethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentamethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of pentamethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction is crucial in many biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

    Hexamethylbenzene: Similar in structure but lacks the aldehyde group.

    Pentamethylbenzoic acid: An oxidized form of pentamethylbenzaldehyde.

    Pentamethylbenzyl alcohol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZGGOKRKSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294841
Record name Pentamethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17432-38-1
Record name 17432-38-1
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Record name Pentamethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Pentamethylbenzaldehyde influence its fragmentation under electron impact?

A1: this compound undergoes a unique fragmentation pattern upon electron impact. Research has shown that the molecule undergoes a vinylogous α-cleavage, leading to the loss of a methyl radical []. This process is driven by the stability of the resulting fragment ion. Rearrangements within the molecule have been ruled out as contributing to this fragmentation pathway [].

Q2: How do substituents on the benzene ring affect the photochemical properties of this compound?

A2: Substituents significantly influence the lifetime and absorption spectra of the (Z)-photoenols formed upon irradiation of this compound and its derivatives []. For instance, electron-withdrawing groups like cyano groups increase the lifetime of the (Z)-photoenol, while electron-donating groups like methyl groups decrease it. This difference is attributed to the mesomeric and inductive effects of the substituents []. Additionally, the absorption maxima of these photoenols shift depending on the electronic nature of the substituents, highlighting the impact of substitution on their photophysical properties [].

Q3: What is the significance of this compound in the synthesis of Dinitroprehnitene?

A3: this compound has been identified as an intermediate in the nitration of Hexamethylbenzene to Dinitroprehnitene []. This complex reaction involves multiple steps and produces a mixture of products, including various nitro compounds, nitrates, and ethers. The presence of this compound provides insight into the reaction mechanism and highlights the potential for side reactions and by-product formation during this nitration process [].

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